molecular formula C12H13BrN4O2 B3729514 4-bromo-2-{(E)-[(3,5-dimethyl-4H-1,2,4-triazol-4-yl)imino]methyl}-6-methoxyphenol

4-bromo-2-{(E)-[(3,5-dimethyl-4H-1,2,4-triazol-4-yl)imino]methyl}-6-methoxyphenol

Cat. No.: B3729514
M. Wt: 325.16 g/mol
InChI Key: FNJMQEUCLYJHGM-MKMNVTDBSA-N
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Description

4-bromo-2-{(E)-[(3,5-dimethyl-4H-1,2,4-triazol-4-yl)imino]methyl}-6-methoxyphenol is a complex organic compound that features a bromine atom, a triazole ring, and a methoxyphenol group

Properties

IUPAC Name

4-bromo-2-[(E)-(3,5-dimethyl-1,2,4-triazol-4-yl)iminomethyl]-6-methoxyphenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13BrN4O2/c1-7-15-16-8(2)17(7)14-6-9-4-10(13)5-11(19-3)12(9)18/h4-6,18H,1-3H3/b14-6+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FNJMQEUCLYJHGM-MKMNVTDBSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C(N1N=CC2=C(C(=CC(=C2)Br)OC)O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=NN=C(N1/N=C/C2=C(C(=CC(=C2)Br)OC)O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13BrN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-bromo-2-{(E)-[(3,5-dimethyl-4H-1,2,4-triazol-4-yl)imino]methyl}-6-methoxyphenol typically involves multiple steps. One common approach is to start with a methoxyphenol derivative, which undergoes bromination to introduce the bromine atom. The triazole ring is then formed through a cyclization reaction involving appropriate precursors. The final step involves the formation of the imino linkage through a condensation reaction with a suitable aldehyde or ketone .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for bromination and cyclization steps, as well as the development of efficient purification methods to isolate the final product .

Chemical Reactions Analysis

Types of Reactions

4-bromo-2-{(E)-[(3,5-dimethyl-4H-1,2,4-triazol-4-yl)imino]methyl}-6-methoxyphenol can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

4-bromo-2-{(E)-[(3,5-dimethyl-4H-1,2,4-triazol-4-yl)imino]methyl}-6-methoxyphenol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-bromo-2-{(E)-[(3,5-dimethyl-4H-1,2,4-triazol-4-yl)imino]methyl}-6-methoxyphenol depends on its specific application. For example, as an antimicrobial agent, it may inhibit the growth of bacteria by interfering with cell wall synthesis or protein function. In medicinal applications, it may interact with specific molecular targets, such as enzymes or receptors, to exert its therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 4-bromo-2-{(E)-[(3,5-dimethyl-4H-1,2,4-triazol-4-yl)imino]methyl}-6-methoxyphenol lies in its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activity. The presence of the bromine atom, triazole ring, and methoxyphenol group makes it a versatile compound for various applications .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-bromo-2-{(E)-[(3,5-dimethyl-4H-1,2,4-triazol-4-yl)imino]methyl}-6-methoxyphenol
Reactant of Route 2
4-bromo-2-{(E)-[(3,5-dimethyl-4H-1,2,4-triazol-4-yl)imino]methyl}-6-methoxyphenol

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